2-(4-(2-(4-(1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide

Catalog No.
S14391288
CAS No.
M.F
C32H46N4O3
M. Wt
534.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-(2-(4-(1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-...

Product Name

2-(4-(2-(4-(1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide

IUPAC Name

2-[4-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide

Molecular Formula

C32H46N4O3

Molecular Weight

534.7 g/mol

InChI

InChI=1S/C32H46N4O3/c1-6-39-22-21-36-28-10-8-7-9-27(28)33-29(36)25-16-19-35(20-17-25)18-15-24-11-13-26(14-12-24)32(4,5)30(38)34-31(2,3)23-37/h7-14,25,37H,6,15-23H2,1-5H3,(H,34,38)

InChI Key

CIHLOYIDHSSHSH-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)CCC4=CC=C(C=C4)C(C)(C)C(=O)NC(C)(C)CO

The compound 2-(4-(2-(4-(1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide is a complex organic molecule characterized by its intricate structure, which includes multiple functional groups such as an ethoxy group, a benzimidazole moiety, and a piperidine ring. Its molecular formula is C28H37N3O3C_{28}H_{37}N_{3}O_{3}, with a molecular weight of approximately 463.61 g/mol . This compound is often associated with pharmaceutical applications, particularly in the context of antihistamines and other therapeutic agents.

The chemical behavior of this compound can be influenced by its functional groups. Notably, the presence of the benzimidazole and piperidine rings suggests potential for nucleophilic substitutions and electrophilic reactions. The amide linkage can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines. Additionally, the hydroxyl group may participate in hydrogen bonding and can be involved in further derivatization reactions.

This compound exhibits significant biological activity primarily related to its antihistaminic properties. It has been shown to act on histamine receptors, which are crucial in mediating allergic responses. The structural components, particularly the benzimidazole and piperidine segments, contribute to its binding affinity and selectivity for these receptors. Furthermore, preliminary studies suggest that it may possess additional pharmacological effects, such as anti-inflammatory and analgesic activities, although further research is needed to elucidate these effects fully .

Synthesis of this compound typically involves multi-step organic synthesis techniques. A common approach includes:

  • Formation of the Benzimidazole Ring: Starting with appropriate precursors to create the benzimidazole structure.
  • Piperidine Introduction: Reacting the benzimidazole derivative with piperidine derivatives to form a piperidinyl-substituted product.
  • Amide Bond Formation: Coupling the resulting intermediate with ethoxyethyl derivatives and other substituents to achieve the final structure.
  • Purification: Utilizing techniques such as recrystallization or chromatography to purify the final product.

Each step requires careful control of reaction conditions to ensure high yields and purity .

The primary application of this compound lies in pharmacology, particularly as an antihistaminic agent. Its unique structure allows it to potentially serve as a lead compound for developing new medications targeting allergic reactions and related conditions. Additionally, its ability to penetrate biological membranes suggests possible uses in treating central nervous system disorders, although more research is necessary to explore these applications fully .

Interaction studies have indicated that this compound can interact with various biological targets beyond histamine receptors. It has been identified as a substrate for certain cytochrome P450 enzymes, which are critical in drug metabolism. Specifically, it inhibits CYP2D6 and CYP3A4 pathways, suggesting potential drug-drug interactions when co-administered with other medications metabolized by these enzymes . Understanding these interactions is crucial for predicting pharmacokinetic profiles and ensuring safety in therapeutic applications.

Several compounds share structural similarities with 2-(4-(2-(4-(1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide. These include:

  • Bilastine: An antihistamine with a simpler structure but similar pharmacological effects.
  • Loratadine: Another antihistamine that lacks the complex piperidine and benzimidazole structures but shares antihistaminic properties.
  • Desloratadine: A metabolite of loratadine that exhibits similar effects but differs in its molecular structure.

Comparison Table

Compound NameStructural FeaturesBiological ActivityUnique Aspects
2-(4-(2-(4-(1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamideComplex multi-ring structureAntihistaminicHigh binding affinity due to unique functional groups
BilastineSimpler structureAntihistaminicFewer functional groups
LoratadineLacks piperidineAntihistaminicMore straightforward synthesis
DesloratadineMetabolite of loratadineAntihistaminicDifferent metabolic pathway

The uniqueness of 2-(4-(2-(4-(1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide lies in its complex structure that enables diverse interactions within biological systems, potentially leading to novel therapeutic applications not achievable by simpler compounds.

XLogP3

4.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

534.35699134 g/mol

Monoisotopic Mass

534.35699134 g/mol

Heavy Atom Count

39

Dates

Last modified: 08-10-2024

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